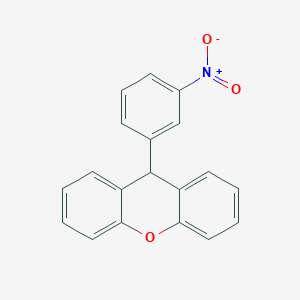

9-(3-Nitrophenyl)-9h-xanthene

Description

Significance of the Xanthene Core in Organic Chemistry

The xanthene scaffold, a heterocyclic system consisting of a central pyran ring fused to two benzene (B151609) rings, is a cornerstone in organic and medicinal chemistry. researchgate.netnih.gov This tricyclic structure is not only a key component of numerous natural products but also forms the backbone of a wide array of synthetic compounds with significant biological activities. researchgate.netresearchgate.net Xanthene derivatives are known for their broad pharmacological applications, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net Their unique photophysical characteristics also make them invaluable as fluorescent dyes, biological probes, and sensitizers in photodynamic therapy. nih.govontosight.ai The rigid and planar nature of the xanthene nucleus provides a robust framework for the strategic placement of various functional groups, allowing for the fine-tuning of their chemical and biological properties. nih.gov

Rationale for Advanced Research on 9-(3-Nitrophenyl)-9H-xanthene

The specific substitution of a 3-nitrophenyl group at the 9-position of the xanthene core introduces unique electronic and steric features that are of considerable interest to researchers. The electron-withdrawing nature of the nitro group can significantly influence the reactivity and photophysical properties of the xanthene system. This has led to investigations into its potential applications in various fields. For instance, derivatives of 9-arylxanthenes, including those with nitro substitutions, have shown promise as antileishmanial agents and are being explored for their cytotoxic effects against cancer cells. researchgate.netnih.gov The presence of the nitro group also opens up avenues for further chemical modifications, such as reduction to an amino group, which can then be used to create a diverse library of new compounds with potentially enhanced biological activities. ijrpc.com

Historical Context of Xanthene Synthesis and Derivatization Approaches

The synthesis of xanthenes dates back to the 19th century, with early methods often relying on the condensation of phenols with aldehydes or phthalic anhydride (B1165640) derivatives. ijrpc.comamazonaws.com Over the years, a multitude of synthetic strategies have been developed to construct the xanthene framework. These include the cyclization of ortho-aryl benzoic acids, the reduction of xanthones, and various multi-component reactions. amazonaws.comnih.gov

Modern synthetic approaches have increasingly focused on the development of more efficient and environmentally friendly "green" methodologies. researchgate.net This includes the use of ultrasound assistance, microwave irradiation, and heterogeneous catalysts like metal-exchanged zeolites to improve reaction yields and reduce reaction times. researchgate.netrsc.org The synthesis of 9-aryl-substituted xanthenes, such as this compound, is often achieved through the condensation of an appropriate aromatic aldehyde with a phenol (B47542) or a 1,3-dicarbonyl compound. rsc.orgnih.gov

Scope and Objectives of Current Academic Inquiry into the Chemical Compound

Current research on this compound and related compounds is multifaceted. A primary objective is the exploration of their potential as therapeutic agents. This includes screening for a range of biological activities, such as antimicrobial, anticancer, and antiparasitic effects. researchgate.netijrpc.com Another significant area of investigation revolves around their photophysical properties. Researchers are keen to understand how the 3-nitrophenyl substituent affects the fluorescence and colorimetric properties of the xanthene core, with potential applications as pH indicators and biological probes. nih.gov Furthermore, ongoing synthetic efforts are aimed at creating novel derivatives of this compound to establish clear structure-activity relationships and to develop compounds with improved efficacy and selectivity for specific biological targets. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

6630-78-0 |

|---|---|

Molecular Formula |

C19H13NO3 |

Molecular Weight |

303.3 g/mol |

IUPAC Name |

9-(3-nitrophenyl)-9H-xanthene |

InChI |

InChI=1S/C19H13NO3/c21-20(22)14-7-5-6-13(12-14)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1-12,19H |

InChI Key |

JJZRAPGOLFQAHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 9 3 Nitrophenyl 9h Xanthene and Its Analogs

Classical and Green Synthetic Routes to Xanthene Scaffolds

The construction of the xanthene ring system is predominantly achieved through condensation reactions and one-pot multicomponent reactions, which offer atom economy and procedural simplicity.

Condensation Reactions in Xanthene Formation

Condensation reactions are a cornerstone in the synthesis of xanthene derivatives. These reactions typically involve the acid-catalyzed reaction of an aldehyde with a phenol (B47542) or a related activated aromatic compound. For instance, the synthesis of 14-alkyl or aryl-14H-dibenzo[a,j]xanthenes can be accomplished through the one-pot condensation of β-naphthol with various aldehydes. tandfonline.com This method, while effective, can sometimes be limited by factors such as harsh reaction conditions, long reaction times, and the use of hazardous solvents.

Another classical approach involves the cyclocondensation of 2-hydroxyaromatic aldehydes with compounds like 2-tetralone. tandfonline.com The reaction of benzaldehydes with acetophenones also represents a valid, though sometimes lower-yielding, pathway to xanthene structures. tandfonline.com A significant advancement in this area has been the development of solvent-free condensation reactions, which not only simplify the work-up procedure but also align with the principles of green chemistry by reducing volatile organic solvent waste. tandfonline.comresearchgate.net

The general mechanism for the acid-catalyzed condensation to form a xanthene derivative often begins with the activation of the aldehyde's carbonyl group by the acid catalyst. This is followed by electrophilic attack on the electron-rich aromatic ring of the phenol or naphthol. A subsequent dehydration step then leads to the formation of the central pyran ring of the xanthene core.

One-Pot Multicomponent Reactions (MCRs) for Xanthene Ring Construction

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like xanthenes from simple starting materials in a single synthetic operation. mdpi.comnih.govresearchgate.net These reactions are particularly advantageous as they avoid the isolation of intermediate products, thereby saving time, energy, and resources.

A common MCR for xanthene synthesis involves the three-component condensation of an aldehyde, a β-naphthol or a similar phenolic compound, and a 1,3-dicarbonyl compound such as dimedone or 1,3-cyclohexanedione. mdpi.comscholarsresearchlibrary.com This approach allows for the rapid assembly of highly functionalized xanthene derivatives. The reaction is often catalyzed by either an acid or a base and can be performed under various conditions, including solvent-free and aqueous media. mdpi.comnih.gov

The mechanism of this MCR typically starts with a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound. mdpi.com This is followed by a Michael addition of the second reactant (e.g., β-naphthol or another molecule of the 1,3-dicarbonyl compound) to the newly formed α,β-unsaturated intermediate. The final step is an intramolecular cyclization and dehydration to afford the xanthene ring system. The use of MCRs aligns well with the principles of green chemistry by maximizing atom economy and minimizing waste. scholarsresearchlibrary.com

Catalyst Systems and Reaction Conditions for Xanthene Synthesis

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency, selectivity, and environmental impact of xanthene synthesis. A wide range of catalysts, from simple homogeneous acids to sophisticated heterogeneous nanoparticles, have been employed.

Homogeneous Catalysis Approaches (e.g., p-toluenesulfonic acid (pTSA), Lanthanum(III) Nitrate (B79036) Hexahydrate)

Homogeneous catalysts are soluble in the reaction medium and are often highly active and selective.

p-Toluenesulfonic acid (pTSA) is a widely used, inexpensive, and commercially available organic acid that has proven to be an effective catalyst for the synthesis of xanthene derivatives. nih.govnih.gov It is a strong acid that can efficiently promote the condensation reactions required for xanthene formation. nih.gov pTSA has been successfully used in both solution-phase and solvent-free conditions for the synthesis of 14-alkyl or aryl-14-H-dibenzo[a,j]xanthenes. tandfonline.com Its operational simplicity, high yields, and ease of product isolation make it a popular choice. nih.gov

Lanthanum(III) nitrate hexahydrate is another effective homogeneous catalyst for the one-pot, multicomponent synthesis of 1,8-dioxo-octahydroxanthenes and 14H-dibenzo[a,j]xanthene derivatives. bohrium.comichem.mdichem.md This Lewis acid catalyst offers several advantages, including being environmentally friendly, inexpensive, and highly active. bohrium.comresearchgate.net Reactions catalyzed by lanthanum(III) nitrate hexahydrate can often be carried out under solvent-free conditions at moderate temperatures (70-80°C) with short reaction times (10-30 minutes), leading to high to excellent yields. bohrium.comichem.mdichem.md Its low toxicity and thermal stability further enhance its appeal as a green catalyst. sigmaaldrich.cn

| Catalyst | Reactants | Conditions | Yield | Reference |

| p-Toluenesulfonic acid | β-naphthol, 4-chlorobenzaldehyde, dimedone | 80°C, solvent-free | Good to excellent | tandfonline.com |

| Lanthanum(III) nitrate hexahydrate | Aromatic aldehydes, dimedone or β-naphthol | 70-80°C, solvent-free, 10-30 min | High to excellent | bohrium.comichem.md |

Heterogeneous Catalysis and Nanoparticle-Mediated Syntheses (e.g., CuCeO2 Nanoparticles, Silica-Supported Polyphosphoric Acid)

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages in terms of easy separation from the reaction mixture, reusability, and often, enhanced stability.

CuCeO2 Nanoparticles have been investigated as efficient catalysts for various organic transformations, including oxidation reactions. mdpi.com The synergistic interaction between copper and ceria can lead to improved catalytic activity. mdpi.com In the context of xanthene synthesis, nanoparticle catalysts, in general, provide a large surface area for the reaction to occur, often leading to higher efficiency and milder reaction conditions. tandfonline.com While specific use of CuCeO2 for 9-(3-nitrophenyl)-9H-xanthene is not detailed, the principles of nanocatalysis suggest its potential applicability.

Silica-supported polyphosphoric acid (PPA/SiO2) is a versatile and reusable solid acid catalyst. researchgate.netorientjchem.orgumich.edu Polyphosphoric acid is a strong dehydrating agent and an effective catalyst for various condensation reactions. mdpi.com Supporting it on silica (B1680970) gel enhances its stability and allows for easy recovery and reuse, making the process more economical and environmentally friendly. orientjchem.orgyoutube.com PPA/SiO2 has been successfully employed in the synthesis of various heterocyclic compounds, including 14-aryl-14H-dibenzo[a,j]xanthenes. researchgate.net The use of this solid-supported catalyst often leads to high yields, short reaction times, and clean reaction profiles under solvent-free conditions. researchgate.net

| Catalyst | Reactants | Conditions | Yield | Reference |

| CuCeO2 Nanoparticles | General oxidation reactions | Varies | - | mdpi.com |

| Silica-supported polyphosphoric acid (PPA/SiO2) | Aryl aldehydes, β-naphthol | Solvent-free | High | researchgate.net |

| 1,4-diazabicyclo[2.2.2]octane on Amberlyst-15 | Cyclic diketones, aldehydes, naphthols | 120°C, solvent-free | Good to excellent | mdpi.comum.edu.mt |

| Zeolite-supported transition metals | Aldehydes, cyclic 1,3-diketones, 2-naphthol | Ambient temperature, aqueous medium | - | nih.gov |

| Metal ion-exchanged NaY zeolite | Aldehydes, dimedone | Solvent-free | - | rsc.org |

Environmentally Benign Conditions (e.g., Solvent-Free Protocols, Deep Eutectic Solvents like ChCl:Gly)

The development of environmentally benign synthetic methods is a major focus in modern chemistry. This includes minimizing or eliminating the use of hazardous organic solvents.

Solvent-free protocols , also known as neat reactions, are highly desirable as they reduce waste, simplify purification, and can sometimes lead to faster reaction rates. tandfonline.comresearchgate.net Many of the catalytic systems described for xanthene synthesis, including those using pTSA, lanthanum(III) nitrate hexahydrate, and silica-supported polyphosphoric acid, have been successfully implemented under solvent-free conditions. tandfonline.combohrium.comresearchgate.net These reactions are typically carried out by heating the mixture of reactants and catalyst. tandfonline.com

Deep Eutectic Solvents (DESs) have emerged as a green and sustainable alternative to conventional volatile organic solvents. nih.govacademie-sciences.fr They are mixtures of a quaternary ammonium (B1175870) salt, such as choline (B1196258) chloride (ChCl), and a hydrogen bond donor, like glycerol (B35011) (Gly), that form a liquid with a significantly lower melting point than its individual components. nih.gov DESs are often biodegradable, non-toxic, and have negligible vapor pressure. nih.gov

Choline chloride:glycerol (ChCl:Gly) has been successfully used as both a catalyst and a solvent for the synthesis of xanthene analogs from the reaction of aryl aldehydes and dimedone. nih.gov This method offers several advantages, including short reaction times, high yields, and the potential for catalyst/solvent recyclability. nih.gov Other DESs, such as those based on choline chloride with urea, malonic acid, or zinc chloride, have also been explored for the chemoselective synthesis of xanthenes. academie-sciences.fracademie-sciences.fr The choice of the DES components can influence the reaction pathway, leading selectively to either xanthenes or other products like tetraketones. academie-sciences.fr

| Condition | Catalyst/Medium | Reactants | Yield | Reference |

| Solvent-free | Methanesulfonic acid | β-naphthol, aldehydes | High | tandfonline.com |

| Solvent-free | Lanthanum(III) nitrate hexahydrate | Aromatic aldehydes, dimedone/β-naphthol | High to excellent | bohrium.comichem.md |

| Solvent-free | 2-Aminophenol | Aldehydes, β-naphthol, dimedone | Good to excellent | tandfonline.com |

| Deep Eutectic Solvent (ChCl:Gly) | Choline chloride:glycerol | Aryl aldehydes, dimedone | Excellent | nih.gov |

| Deep Eutectic Solvent (ChCl:ZnCl2) | Choline chloride:zinc chloride | Aldehydes, active methylene (B1212753) compounds | Good to excellent | academie-sciences.fracademie-sciences.fr |

Regioselective Synthesis and Functional Group Transformations on the Xanthene Framework

The construction of the 9-aryl-9H-xanthene core is often achieved through condensation reactions. A common and versatile method involves the reaction of an appropriate aldehyde with activated phenolic compounds. For instance, the synthesis of 1,8-dioxo-octahydro-xanthene derivatives can be accomplished through the one-pot condensation of an aromatic aldehyde (like 3-nitrobenzaldehyde) with two equivalents of a 1,3-dicarbonyl compound such as dimedone. rsc.orgnih.gov This reaction is frequently catalyzed by acids or heterogeneous catalysts like metal ion-exchanged zeolites. rsc.org Similarly, polycyclic systems such as 14-aryl-14H-dibenzo[a,j]xanthenes are synthesized from the condensation of an aryl aldehyde with two equivalents of 2-naphthol, often under solvent-free conditions using catalysts like PEG-supported sulfonic acid. mdpi.com

Another strategy for creating the unsubstituted 9H-xanthene core involves the reductive cyclization of 2-aryloxybenzaldehydes. This method utilizes a catalytic amount of a Lewis acid in a solvent like diisopropyl ether and proceeds through the chemoselective reduction of a xanthylium ion intermediate. researchgate.net This approach demonstrates good functional group compatibility. researchgate.net

Once the xanthene framework is assembled, further functionalization can be directed to specific positions to modulate the molecule's properties. Key positions for modification on the xanthene core include the 3', 6', and 10' positions. nih.gov Introducing auxochromes at the 3' and 6' positions or substituting the oxygen at the 10' position with other heteroatoms can significantly red-shift the absorption and emission spectra of xanthene-based dyes. nih.gov

Table 1: Catalysts and Conditions for Xanthene Synthesis

| Product Type | Reactants | Catalyst | Conditions | Reference |

| 1,8-Dioxo-octa-hydro xanthene | Aromatic aldehyde, Dimedone | Cu/Zeolite NaY | Solvent-free | rsc.org |

| 14-Aryl-14H-dibenzo[a,j]xanthene | Aromatic aldehyde, 2-Naphthol | PEG-OSO3H | Solvent-free, 60-65 °C | mdpi.com |

| Unsubstituted 9H-xanthene | 2-Aryloxybenzaldehyde | Lewis Acid (e.g., In(OTf)3) | Diisopropyl ether, heat | researchgate.net |

Derivatization Strategies for Functionalized Xanthene Systems

The 9-(3-nitrophenyl) group provides a reactive handle for extensive derivatization, allowing for the creation of a diverse library of compounds with tailored properties.

The nitro group on the C-9 phenyl substituent is a versatile functional group that can be readily transformed into other functionalities. The most common and synthetically useful transformation is its reduction to an amine (9-(3-aminophenyl)-9H-xanthene). This conversion opens up a vast chemical space for subsequent derivatization. A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule.

Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a highly efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel is a suitable alternative. commonorganicchemistry.com Milder, non-catalytic methods are also available. Reagents like tin(II) chloride (SnCl2), iron (Fe) powder in acidic media (e.g., acetic acid), or zinc (Zn) metal in the presence of acid provide effective reduction of the nitro group and are often compatible with a wider range of functional groups. commonorganicchemistry.comwikipedia.org Lithium aluminium hydride (LiAlH4), a powerful reducing agent, is typically avoided for the reduction of aromatic nitro compounds to amines as it tends to form azo products. commonorganicchemistry.com

Once the amino group is installed, it can be further derivatized. For example, it can react with isothiocyanates, such as phenyl isothiocyanate (PITC), to form thiourea (B124793) derivatives. finechem-mirea.rupsu.edu This reaction is commonly used for the pre-column derivatization of amino acids for HPLC analysis. finechem-mirea.rupsu.edu The amine can also serve as a nucleophile in condensation reactions to form amides or be used as an anchor point for solid-phase peptide synthesis, allowing the incorporation of the xanthene moiety into larger biomolecules. researchgate.netnih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages | Disadvantages | Reference |

| H2, Pd/C | Hydrogen gas | High efficiency | Can reduce other functional groups (e.g., alkenes), can cause dehalogenation | commonorganicchemistry.com |

| Raney Nickel | Hydrogen gas | Useful when dehalogenation is a concern | --- | commonorganicchemistry.com |

| Fe, Acid (e.g., AcOH) | Acidic conditions | Mild, good functional group tolerance | Requires acidic medium | commonorganicchemistry.comwikipedia.org |

| SnCl2 | Acidic or neutral | Mild, good functional group tolerance | --- | wikipedia.org |

| Zn, Acid (e.g., AcOH) | Acidic conditions | Mild, good functional group tolerance | Requires acidic medium | commonorganicchemistry.comwikipedia.org |

The primary method for introducing aryl groups at the C-9 position is through the condensation of a suitable aldehyde with resorcinol, phloroglucinol, or naphthol derivatives. mdpi.comnih.gov The nature of the aldehyde dictates the substituent at C-9. Using 3-nitrobenzaldehyde, for example, directly installs the 3-nitrophenyl group at this position.

Beyond simple aryl substituents, the C-9 position can be the cornerstone of more complex architectures. It is possible to synthesize spiro systems where the C-9 carbon is shared with another ring system. For example, spiro[fluorene-9,9′-xanthene] derivatives have been prepared, where the fluorene (B118485) and xanthene moieties are perpendicular to one another. researchgate.net These structures are of interest for applications in organic light-emitting devices (OLEDs). researchgate.net

Building upon the xanthene framework, more complex molecular architectures can be synthesized. These include spirocyclic and polycyclic systems, which often exhibit unique chemical and photophysical properties.

Spiro Xanthenes: Spirocyclic xanthenes, where the C-9 carbon is part of a second ring system, are of significant interest. The synthesis of spiro[indoline-3,9′-xanthene]triones has been reported, demonstrating the fusion of the xanthene scaffold with other heterocyclic systems. nih.gov The formation of these spiro systems often relies on the reactivity of the C-9 position, for example, through the reaction of a xanthenone derivative with an appropriate bifunctional reagent. The equilibrium between the spirocyclic (closed) and open forms is key to the function of many xanthene-based fluorescent probes. nih.gov

Polycyclic Xanthenes: The xanthene core can be annulated with additional rings to form extended polycyclic aromatic systems. A concise approach for the asymmetric total synthesis of polycyclic xanthenes with a benzopyrano[2,3-a]xanthene core has been developed. nih.govresearchgate.netrepec.org These complex natural product-like structures are assembled through cascade reactions that rapidly build molecular complexity. nih.govresearchgate.net Simpler polycyclic systems, such as 14-aryl-14H-dibenzo[a,j]xanthenes, are readily prepared via multicomponent reactions involving aldehydes and 2-naphthol. mdpi.com These methodologies provide access to a wide range of structurally diverse xanthenes with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

Structural Elucidation and Spectroscopic Characterization of 9 3 Nitrophenyl 9h Xanthene Derivatives

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic analysis is fundamental to confirming the synthesis and purity of xanthene derivatives. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary data to build a complete picture of the molecular structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For xanthene derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the xanthene core, the nitrophenyl substituent, and other peripheral groups.

In a representative derivative, 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione , the proton NMR spectrum shows distinct signals corresponding to the different environments of the protons. rsc.org The methyl groups on the xanthene backbone typically appear as sharp singlets, while the methylene (B1212753) protons present as multiplets. The single proton at the 9-position of the xanthene core gives a characteristic singlet. The aromatic protons of the 3-nitrophenyl group exhibit complex splitting patterns in the downfield region of the spectrum, consistent with their electronic environment. rsc.org

The ¹³C NMR spectrum corroborates the structure, with signals corresponding to the carbonyl carbons, the quaternary carbons of the methyl groups, the methylene carbons, and the sp³-hybridized carbon at the 9-position. rsc.org The aromatic carbons of both the xanthene and nitrophenyl rings appear in the characteristic region between 110 and 150 ppm. rsc.org

Table 1: NMR Spectroscopic Data for 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione rsc.org

| ¹H NMR (CDCl₃, 125 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| Chemical Shift (δ) ppm | Assignment |

| 1.03 (s, 6H) | 2 x CH₃ |

| 1.14 (s, 6H) | 2 x CH₃ |

| 2.21-2.29 (m, 4H) | 2 x CH₂ |

| 2.47 (s, 4H) | 2 x CH₂ |

| 5.48 (s, 1H) | CH (Position 9) |

| 7.27-7.78 (m, 4H) | Ar-H |

Data corresponds to a closely related isomer, providing representative shifts.

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 9-(3-nitrophenyl)-9H-xanthene derivatives, the IR spectrum provides clear evidence for key structural features.

The most prominent bands are associated with the nitro group (NO₂). These are typically observed as two strong absorptions: one for the asymmetric stretch (around 1530-1550 cm⁻¹) and one for the symmetric stretch (around 1345-1365 cm⁻¹). rsc.org The presence of the ether linkage (C-O-C) in the xanthene ring is confirmed by a strong band in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, while aromatic C-H stretches are seen above 3000 cm⁻¹. rsc.org For derivatives containing carbonyl groups, such as the dione (B5365651), a very strong absorption is observed around 1640-1670 cm⁻¹. rsc.org

Table 2: Key IR Absorption Frequencies for a 9-(Nitrophenyl)-xanthene Derivative rsc.org

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3095 | C-H Stretch | Aromatic |

| 2932, 2920 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1643 | C=O Stretch | Carbonyl (dione) |

| 1556 | N-O Asymmetric Stretch | Nitro (NO₂) |

| 1366 | N-O Symmetric Stretch | Nitro (NO₂) |

| ~1215 | C-O-C Stretch | Ether |

Frequencies are for the derivative 3,3,6,6-tetramethyl-9-(nitrophenyl)-hexahydro-xanthene-dione.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.

The parent compound, This compound , has a calculated molecular weight of 303.31 g/mol and an exact mass of 303.09000. chemsrc.com In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), derivatives often appear as adducts with ions like sodium ([M+Na]⁺). For instance, the derivative 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione (MW = 395.45 g/mol ) has been observed as a sodium adduct at a mass-to-charge ratio (m/z) of 418 [M+23]. rsc.org Fragmentation patterns can also be analyzed, often showing the loss of the nitro group or cleavage of the bond between the xanthene and nitrophenyl moieties. The core xanthene structure itself has characteristic fragmentation, with major peaks observed at m/z 181 and 182. nih.gov

Table 3: Mass Spectrometry Data for this compound and a Derivative

| Compound | Technique | Molecular Formula | Calculated Mass | Observed Ion (m/z) | Reference |

| This compound | HRMS | C₁₉H₁₃NO₃ | 303.09000 | - | chemsrc.com |

| 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-hexahydro-xanthene-dione | LC-MS | C₂₃H₂₅NO₅ | 395.45 | 418 [M+Na]⁺ | rsc.org |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods infer molecular structure, single-crystal X-ray crystallography provides a direct and unambiguous visualization of the atomic arrangement in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

X-ray diffraction studies on derivatives of this compound reveal important conformational details. In the crystal structure of 3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione , a close isomer, the central pyran ring of the xanthene system is not planar but adopts a flattened boat conformation. nih.gov The two fused cyclohexenone rings are in envelope conformations. nih.gov This non-planarity is a common feature of the xanthene core.

A crucial aspect of the structure is the relative orientation of the xanthene system and the appended nitrophenyl ring. Studies on various 9-phenyl-xanthene derivatives consistently show that the two ring systems are nearly perpendicular to each other. nih.govnih.gov This orthogonal arrangement minimizes steric hindrance between the two bulky moieties.

The spatial relationship between the planar nitrophenyl ring and the xanthene core is quantified by the dihedral angle. In the crystal structure of a 9-(2-nitrophenyl)-xanthene dione derivative , the dihedral angle between the nitrophenyl ring and the mean plane of the pyran ring is 87.1(3)°. nih.gov Similarly, in another derivative, 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene , the dihedral angle between the xanthene system and the methoxyphenyl ring is 89.27(3)°. nih.gov These values confirm the nearly orthogonal orientation of the two major components of the molecule. Puckering parameters are used to precisely describe the conformation of non-planar rings like the central pyran ring, with specific values defining the extent and nature of the boat or chair-like character. nih.gov

Table 4: Selected Crystallographic Data for 9-(Aryl)-Xanthene Derivatives

| Compound/Feature | Parameter | Value | Reference |

| 9-(2-Nitrophenyl)-xanthene dione | Conformation of Pyran Ring | Flattened Boat | nih.gov |

| 9-(2-Nitrophenyl)-xanthene dione | Dihedral Angle (Nitrophenyl vs. Pyran) | 87.1(3)° | nih.gov |

| 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene | Dihedral Angle (Aryl vs. Xanthene) | 89.27(3)° | nih.gov |

Investigation of Intermolecular Interactions and Crystal Packing

In the crystal structure of this 2-nitrophenyl derivative, the pyran ring of the xanthene core adopts a flattened boat conformation. nih.gov The two cyclohexenone rings are in envelope conformations. nih.gov A significant feature of its structure is the orientation of the nitrophenyl substituent; the 3-nitrophenyl ring is nearly perpendicular to the plane of the pyran ring, with a dihedral angle of 87.1(3)°. nih.gov This perpendicular arrangement minimizes steric hindrance and influences how the molecules pack together in the crystal.

Below is a table summarizing the crystallographic data for 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione, which serves as an illustrative example.

| Crystal Data | |

| Empirical Formula | C₂₃H₂₅NO₅ |

| Formula Weight | 395.44 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 12.199(2) Åb = 10.510(2) Åc = 32.484(7) Å |

| Volume | 4164.9(14) ų |

| Z | 8 |

| Temperature | 113 K |

| Radiation | Mo Kα |

| Density (calculated) | 1.261 Mg/m³ |

Data obtained for the 2-nitrophenyl derivative. nih.gov

Elemental Analysis and Chromatographic Purity Assessment Techniques

The purity of a synthesized chemical compound is paramount for its use in further research or application. Elemental analysis and chromatographic techniques are fundamental tools for confirming the identity and assessing the purity of compounds like this compound.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the theoretical values calculated from the molecular formula (C₁₉H₁₃NO₃ for this compound). A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity and correct elemental composition.

Chromatographic techniques , such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are extensively used for the purity assessment of 9-phenylxanthene derivatives. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and sensitive method for monitoring the progress of a chemical reaction and for the qualitative assessment of purity. researchgate.net A spot of the compound dissolved in a suitable solvent is applied to a silica (B1680970) gel plate, which is then developed in an appropriate mobile phase. The purity is assessed by the presence of a single spot. The retention factor (Rf) value can be used for qualitative identification under specific chromatographic conditions. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of purity. researchgate.net A solution of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. A detector measures the concentration of the eluting components, and the purity is determined by the area of the main peak relative to the total area of all peaks. For 9-phenylxanthene derivatives, reversed-phase columns (e.g., C18) with mobile phases typically consisting of methanol-water or acetonitrile-water mixtures are commonly employed. researchgate.net

The table below outlines typical parameters for the chromatographic analysis of 9-phenylxanthene derivatives.

| Chromatographic Technique | Typical Parameters |

| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Varies depending on the specific derivative, often a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate).Detection: UV light (254 nm) or staining reagents. |

| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase (e.g., C18, 250 x 4.6 mm, 5 µm)Mobile Phase: Gradient or isocratic elution with methanol/water or acetonitrile/water mixtures.Detection: UV-Vis detector at a specific wavelength.Flow Rate: Typically 1.0 mL/min. |

Theoretical and Computational Investigations of 9 3 Nitrophenyl 9h Xanthene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reactivity of molecules.

The electronic properties of 9-(3-Nitrophenyl)-9H-xanthene can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich xanthene moiety, while the LUMO is anticipated to be centered on the electron-withdrawing nitrophenyl group. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. The presence of the nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor compared to unsubstituted 9-phenylxanthene.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.10 | Indicator of chemical stability and reactivity |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar aromatic compounds.

The potency of some xanthene dyes as inhibitors has been correlated with their LUMO energy, which influences their ability to form light-activated radical anions. nih.gov This highlights the importance of the LUMO in the reactivity of such compounds.

The three-dimensional structure of this compound is key to its properties. Molecular geometry optimization using computational methods allows for the determination of the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

The xanthene core of the molecule is not perfectly planar but adopts a slightly boat-shaped conformation. acs.org The phenyl ring at the 9-position is twisted out of the plane of the xanthene system to minimize steric hindrance. The angle of this torsion is a critical geometric parameter. acs.org For this compound, the presence of the nitro group is not expected to significantly alter the core geometry of the xanthene moiety but will influence the electronic distribution.

Table 2: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Value | Description |

| C-O Bond Length (Xanthene) | 1.38 Å | Typical length of an aryl ether bond. |

| C-C Bond Length (Aromatic) | 1.40 Å | Average length of a C-C bond in a benzene (B151609) ring. |

| C-N Bond Length (Nitro Group) | 1.48 Å | Length of the bond connecting the nitro group to the phenyl ring. |

| Dihedral Angle (Xanthene) | 165° | Angle defining the slight pucker of the xanthene core. |

| Torsion Angle (C-CAryl) | 75° | Angle of twist between the phenyl ring and the xanthene moiety. |

Note: The values in this table are illustrative and based on typical results from geometry optimization calculations for substituted xanthenes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While geometry optimization identifies a single, low-energy structure, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. MD simulations can reveal the accessible conformations of this compound by simulating the movements of its atoms. This is particularly important for understanding the flexibility of the bond connecting the phenyl group to the xanthene core and the rotation of the nitro group.

An MD simulation would likely show that while the xanthene structure remains relatively rigid, the nitrophenyl group can rotate. The simulation could identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. Molecular dynamics simulations have been effectively used to study the binding mechanisms of xanthine (B1682287) inhibitors to enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. Computational modeling is a powerful tool for establishing Quantitative Structure-Activity Relationships (QSAR), which use molecular descriptors to predict the activity of compounds.

For this compound, a QSAR study would involve creating a series of related molecules with different substituents on the phenyl ring. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and correlating them with experimentally measured activity, a predictive model can be built. Such studies have been conducted on other xanthene derivatives to understand their antiproliferative activity. mdpi.com For nitroaromatic compounds, QSAR models have been developed to predict their mutagenicity and toxicity based on quantum chemical descriptors and other molecular properties. mdpi.comnih.govnih.gov

Table 3: Illustrative SAR Data for Hypothetical Analogs of this compound

| Substituent at para-position | LogP | Dipole Moment (Debye) | Hypothetical IC50 (µM) |

| -NO2 | 2.8 | 4.2 | 5.2 |

| -CN | 2.1 | 4.5 | 8.1 |

| -Cl | 3.2 | 2.1 | 12.5 |

| -OCH3 | 2.5 | 1.9 | 25.0 |

| -H | 2.7 | 0.8 | 50.7 |

Note: This table presents hypothetical data to illustrate the principles of a SAR study. The activity values are not real.

Predictive Modeling for Chemical Reactivity and Selectivity

Computational models can also be used to predict the chemical reactivity and selectivity of this compound in various reactions. By analyzing the molecule's electronic structure, one can predict the most likely sites for electrophilic or nucleophilic attack.

For example, the distribution of electrostatic potential on the molecule's surface can indicate regions that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). The nitro group makes the phenyl ring electron-deficient, particularly at the ortho and para positions relative to the nitro group, making these sites potential targets for nucleophilic aromatic substitution. Conversely, the xanthene rings are more electron-rich and would be the preferred sites for electrophilic attack. Predictive models for site-selective C-H functionalization have been developed based on electron density calculations. nih.gov

Future Directions and Emerging Research Avenues for 9 3 Nitrophenyl 9h Xanthene

Exploration of Novel and Sustainable Synthetic Pathways

The future of 9-(3-nitrophenyl)-9H-xanthene synthesis lies in the development of environmentally benign and efficient methods. Researchers are increasingly moving away from traditional synthetic routes that often involve harsh conditions and hazardous reagents. The focus is now on "green" chemistry principles to minimize waste and energy consumption.

Key areas of exploration include:

Ultrasound-Assisted Synthesis: This technique utilizes ultrasonic irradiation as a green energy source to accelerate reactions. nih.gov Studies have shown that ultrasound-assisted condensation reactions can produce various xanthene derivatives in high yields and with significantly reduced reaction times, often in environmentally friendly solvents like water or even under solvent-free conditions. nih.govscholarsresearchlibrary.com

Biocatalysis and Biopolymer-Based Catalysts: The use of enzymes and biodegradable catalysts, such as cellulose (B213188) sulfuric acid, is a promising green alternative. pnu.ac.ir These catalysts are often non-toxic, reusable, and can lead to excellent yields under solvent-free conditions. pnu.ac.ir

Heterogeneous Solid Acid Catalysts: Catalysts like N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (B86663) (NSPVPHS) and nano-ZnAl2O4 are being investigated for their efficiency and reusability in solvent-free reaction conditions. nih.govresearchgate.net These solid catalysts are easily separated from the reaction mixture, simplifying the work-up process. researchgate.net

One-Pot, Multi-Component Reactions: These reactions, where three or more reactants are combined in a single step, are highly efficient and align with the principles of green chemistry by reducing the number of synthetic steps and purification stages. scholarsresearchlibrary.com Various catalysts, including zinc acetate (B1210297) and 2-aminophenol, have been successfully employed in one-pot syntheses of xanthene derivatives. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Dynamic Systems

To fully understand the potential of this compound, researchers are employing advanced spectroscopic and structural analysis techniques. These methods provide detailed insights into the molecule's dynamic behavior and its interactions with other molecules.

Future research will likely involve:

Gas-Phase Spectroscopy: Techniques like IR-UV ion dip spectroscopy and chirped-pulse Fourier transform microwave spectroscopy can provide a comprehensive understanding of the intrinsic properties of xanthene and its complexes, for instance with water molecules. rsc.org High-resolution rotational spectroscopy can reveal subtle structural details, such as tunneling motions of the benzene (B151609) rings. rsc.org

Time-Resolved Spectroscopy: Steady-state and time-resolved electronic absorption and emission spectroscopy are crucial for probing the excited-state dynamics and intermolecular interactions, such as exciton (B1674681) interactions in cofacial bisporphyrins anchored by a xanthene pillar. princeton.edu

Advanced Electron Microscopy: Techniques like electron energy-loss spectroscopy (EELS) in a transmission electron microscope (TEM) offer high spatial resolution for quantitative chemical analysis, which is particularly valuable for studying complex materials incorporating the xanthene scaffold. arxiv.org

Interdisciplinary Research with Emerging Materials and Catalysis Science

The unique structure of the xanthene scaffold makes it an ideal candidate for integration into a wide range of emerging materials and catalytic systems. The future will see increased collaboration between organic chemists, materials scientists, and catalysis experts.

Emerging areas of focus include:

Heterogeneous Catalysis: Xanthene derivatives are being explored in the development of novel heterogeneous catalysts. For example, metal-ion-exchanged zeolites and template-containing Zn/MCM-41 have shown high activity in the synthesis of xanthene derivatives. scielo.org.mxrsc.org Magnetically recoverable catalysts, such as Fe3O4 nanoparticles, offer an environmentally friendly approach to catalysis. rsc.org

Photocatalysis: The xanthene ring is a core component of many dyes, and its derivatives are being investigated for their potential in photocatalysis. For instance, the degradation of organic pollutants like methylene (B1212753) blue and rhodamine B can be achieved using photocatalysts where the fragmentation of the xanthene ring plays a role. mdpi.com

Cofacial Porphyrin Systems: The xanthene backbone can act as a rigid spacer in cofacial bisporphyrins, creating a well-defined cavity for small molecule activation. princeton.edu The structural and spectroscopic properties of these systems are being studied to develop structure-function relationships for applications in areas like photoinduced oxygen atom-transfer reactions. princeton.edu

Development of Smart Functional Materials based on the Xanthene Scaffold

The inherent properties of the xanthene scaffold, combined with the ability to introduce various functional groups, make it a versatile building block for the creation of "smart" materials that respond to external stimuli.

Future research in this area will likely focus on:

Stimuli-Responsive Materials: The development of materials that change their properties in response to light, pH, or specific analytes is a key area of interest. researchgate.net The integration of photoswitchable units like diarylethenes into xanthene-based supramolecular structures could lead to materials with applications in molecular machines and targeted drug delivery. researchgate.net

Tissue Engineering Scaffolds: The biocompatibility of certain xanthene-related structures opens up possibilities for their use in tissue engineering. nih.govkth.se "Intelligent" scaffolds can be designed to promote cell adhesion, proliferation, and differentiation, holding promise for wound healing and tissue regeneration. nih.govmdpi.com

Fluorescent Sensors: The fluorescent properties of many xanthene derivatives make them ideal for use in developing sensors for various ions and biomolecules.

Integration of Artificial Intelligence and Machine Learning in Xanthene Research for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of materials discovery, and xanthene research is no exception. These powerful computational tools can accelerate the design and prediction of new xanthene derivatives with desired properties.

Key applications of AI and ML in this field include:

Predictive Modeling: Machine learning models can be trained on existing data to predict the photophysical properties, such as excitation and emission wavelengths, of new xanthene-based dyes. researchgate.net This can significantly reduce the time and effort required for experimental screening.

Generative Molecular Design: AI algorithms can be used to generate novel molecular structures with optimized properties. researchgate.netyoutube.com These generative models can explore a vast chemical space to identify promising candidates for specific applications.

Accelerating Materials Discovery: By integrating AI-guided design with automated synthesis platforms, researchers can rapidly iterate through experimental and computational cycles to discover new materials with superior performance. digitellinc.comyoutube.com

Q & A

Q. What are the standard synthetic routes for 9-(3-Nitrophenyl)-9H-xanthene, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted benzophenones followed by aryl Grignard addition. For example, 3,6-dihydroxy-9H-xanthen-9-one can be alkylated and treated with aryl Grignard reagents (e.g., o-tolylmagnesium bromide) to introduce the 3-nitrophenyl group . Optimization may involve varying catalysts (e.g., acid/base conditions), solvent polarity (THF vs. toluene), and reaction time. Sequential simplex optimization (SSO) is recommended for multivariable adjustments to maximize yield .

Q. How can the purity of this compound be verified post-synthesis?

Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while UV-Vis and fluorescence spectroscopy detect π-π* transitions characteristic of xanthene derivatives. Cross-validate with H/C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and nitrophenyl substituents .

Q. What are the key spectroscopic signatures of this compound?

The nitrophenyl group introduces strong absorbance in the 300–400 nm range (n→π* transitions). Fluorescence emission is typically quenched due to the electron-withdrawing nitro group, but excitation spectra can confirm conjugation with the xanthene core. IR spectroscopy shows C=O stretches (~1650 cm) and NO asymmetric stretches (~1520 cm) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for photophysical applications?

Density functional theory (DFT) calculations predict HOMO-LUMO gaps and charge-transfer properties. For example, substituting the nitro group with electron-donating groups (e.g., -OMe) can modulate fluorescence quantum yield. Compare computed spectra (TD-DFT) with experimental UV-Vis data to validate models .

Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?

Discrepancies in bond lengths/angles may arise from crystal packing effects. Use single-crystal X-ray diffraction (SCXRD) to resolve absolute configuration, and compare with gas-phase DFT-optimized structures. For dynamic behavior (e.g., conformational flexibility), employ variable-temperature NMR or molecular dynamics simulations .

Q. How can this compound be integrated into fluorometric pH sensors?

The nitro group’s electron-withdrawing nature stabilizes deprotonated states. Functionalize the xanthene core with pH-sensitive auxochromes (e.g., -OH at C3/C6). Monitor emission shifts (e.g., 450→520 nm) across pH 4–10. Calibrate using buffer solutions and validate with Stern-Volmer quenching constants .

Q. What experimental designs mitigate side reactions during large-scale synthesis?

Use statistical experimental design (e.g., Box-Behnken) to screen factors: temperature (80–120°C), stoichiometry (1:1–1:2 aryl Grignard:xanthenone), and catalyst loading (5–15 mol%). Analyze impurities via LC-MS and optimize via response surface methodology (RSM) to minimize byproducts like diaryl adducts .

Q. How does the nitro group’s position (meta vs. para) affect electronic properties?

Meta-substitution (3-nitrophenyl) creates asymmetric charge distribution, reducing symmetry and enhancing dipole moments. Compare with para-substituted analogs via cyclic voltammetry: meta derivatives show lower reduction potentials (-1.2 V vs. Ag/AgCl) due to resonance stabilization .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for Grignard reactions to avoid hydrolysis .

- Characterization : SCXRD requires high-purity crystals; recrystallize from ethanol/water mixtures .

- Theoretical Frameworks : Link photophysical properties to Förster resonance energy transfer (FRET) models or Marcus theory for electron transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.